molecular formula C12H12ClN3S B7888345 2-methyl-5H-thieno[3,2-c][1,5]benzodiazepin-4-amine;hydrochloride

2-methyl-5H-thieno[3,2-c][1,5]benzodiazepin-4-amine;hydrochloride

Cat. No.: B7888345
M. Wt: 265.76 g/mol
InChI Key: FYWKZVBFQWWTHT-UHFFFAOYSA-N
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Description

The compound with the identifier “2-methyl-5H-thieno[3,2-c][1,5]benzodiazepin-4-amine;hydrochloride” is known as 4-Amino-2-methyl-10H-thieno[2,3-b][1,5]-benzodiazepine, hydrochloride. This compound is a derivative of benzodiazepine, a class of psychoactive drugs known for their tranquilizing effects. The presence of the thieno ring in its structure makes it unique compared to other benzodiazepines. This compound is primarily used in proteomics research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-methyl-10H-thieno[2,3-b][1,5]-benzodiazepine, hydrochloride involves several steps. The initial step typically includes the formation of the thieno ring, followed by the introduction of the amino and methyl groups. The final step involves the formation of the benzodiazepine ring. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical reactors where the reaction conditions are meticulously controlled. The process includes the purification of the final product using techniques such as crystallization or chromatography to ensure the compound meets the required standards for research applications.

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-methyl-10H-thieno[2,3-b][1,5]-benzodiazepine, hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced compounds.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. The reaction conditions vary depending on the desired product, but they often require controlled temperatures, pressures, and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of oxides, while substitution reactions may yield various substituted derivatives of the original compound.

Scientific Research Applications

4-Amino-2-methyl-10H-thieno[2,3-b][1,5]-benzodiazepine, hydrochloride has several scientific research applications:

    Chemistry: It is used as a reagent in various chemical reactions to study the properties and reactivity of benzodiazepine derivatives.

    Biology: It is used in proteomics research to study protein interactions and functions.

    Industry: It is used in the synthesis of other complex organic compounds and as a standard in analytical chemistry.

Mechanism of Action

The mechanism of action of 4-Amino-2-methyl-10H-thieno[2,3-b][1,5]-benzodiazepine, hydrochloride involves its interaction with specific molecular targets in the body. It binds to the gamma-aminobutyric acid (GABA) receptors in the brain, enhancing the inhibitory effects of GABA and leading to its tranquilizing effects. This interaction modulates the activity of neurotransmitters, resulting in the calming effects associated with benzodiazepines.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: Another benzodiazepine with similar tranquilizing effects but lacks the thieno ring.

    Lorazepam: A benzodiazepine used for its anxiolytic effects, also without the thieno ring.

    Clonazepam: Known for its anticonvulsant properties, it also does not have the thieno ring.

Uniqueness

The presence of the thieno ring in 4-Amino-2-methyl-10H-thieno[2,3-b][1,5]-benzodiazepine, hydrochloride makes it unique compared to other benzodiazepines

Properties

IUPAC Name

2-methyl-5H-thieno[3,2-c][1,5]benzodiazepin-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3S.ClH/c1-7-6-8-11(13)14-9-4-2-3-5-10(9)15-12(8)16-7;/h2-6,14H,13H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYWKZVBFQWWTHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(NC3=CC=CC=C3N=C2S1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(NC3=CC=CC=C3N=C2S1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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